Zirconium (Zr)

Description

Properties

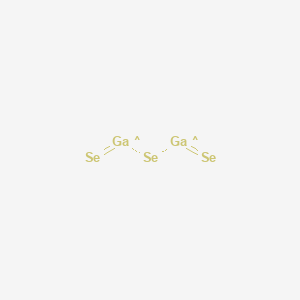

Molecular Formula |

Ga2Se3 |

|---|---|

Molecular Weight |

376.4 g/mol |

InChI |

InChI=1S/2Ga.3Se |

InChI Key |

VSZWPYCFIRKVQL-UHFFFAOYSA-N |

Canonical SMILES |

[Ga]=[Se].[Ga]=[Se].[Se] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Historical Discovery of Zirconium

Abstract

This technical guide provides a detailed account of the discovery and first isolation of the element zirconium. It is intended for researchers, scientists, and professionals in drug development with an interest in the history of elemental discovery and early analytical chemistry. The guide outlines the pivotal work of German chemist Martin Heinrich Klaproth in 1789, who first identified a new "earth" – zirconia – from a zircon mineral sample. It further details the subsequent isolation of an impure metallic zirconium by the Swedish chemist Jöns Jacob Berzelius in 1824. This document presents the experimental methodologies as inferred from historical records, summarizes quantitative data in tabular form, and includes visualizations of the experimental workflows to facilitate a deeper understanding of these landmark achievements in chemistry.

The Discovery of "Zirconerde" (Zirconia) by Martin Heinrich Klaproth (1789)

The journey to uncover zirconium began with the analysis of a gemstone. In 1789, the esteemed German chemist Martin Heinrich Klaproth was analyzing a "jargon" (a variety of the mineral zircon, ZrSiO₄) from the island of Ceylon (modern-day Sri Lanka).[1][2] At the time, less lustrous zircons were sometimes mistaken for inferior diamonds.[3] Klaproth, known for his meticulous and quantitative analytical methods, sought to characterize its composition.[4] He subjected the mineral to chemical treatment and identified a new, unknown "earth" (an old term for a metal oxide) that constituted a significant portion of the mineral's weight. He named this new substance "Zirkonerde," which translates to "zircon earth" and is now known as zirconia or zirconium dioxide (ZrO₂).[1]

Experimental Protocol: Analysis of Zircon

Objective: To separate and identify the constituent components of the zircon mineral.

Materials:

-

Zircon mineral (variety "hyacinth" or "jargon") from Ceylon.

-

Sodium hydroxide (NaOH) or a similar caustic alkali.

-

Acids for dissolution and precipitation (specifics not detailed in available sources).

-

Heating apparatus (furnace or crucible).

-

Filtration and weighing equipment.

Inferred Procedure:

-

Sample Preparation: The zircon mineral was likely crushed into a fine powder to increase the surface area for chemical reaction.

-

Alkaline Fusion: The powdered zircon was mixed with a reactive compound, sodium hydroxide.[5] This mixture was then heated strongly in a crucible. This process, known as alkaline fusion, converts the insoluble zirconium silicate into sodium zirconate and sodium silicate, which are more susceptible to acid treatment.

-

Dissolution: The resulting fused mass was cooled and then treated with water and acid to dissolve the components.

-

Separation of Silica: The silicic acid component was precipitated from the solution, likely by adjusting the acidity, and then removed by filtration.

-

Precipitation of Zirconia: From the remaining solution, Klaproth precipitated the "new earth," zirconia, likely by adding an alkali to raise the pH.

-

Purification and Weighing: The precipitated zirconia was washed, dried, and weighed. Klaproth would have repeated these steps to ensure accuracy and account for all the initial mass of the zircon sample.

Quantitative Data

Klaproth's meticulous work yielded the first quantitative analysis of the zircon mineral, revealing the high percentage of the new, unidentified oxide.

| Component | Percentage (%) | Notes |

| "Zirkonerde" (Zirconia) | 70.0 | The newly discovered "earth". |

| Silica | 25.0 | A known component of many minerals. |

| Iron Oxide | 0.5 | A common impurity. |

| Total | 95.5 | Note: The remaining 4.5% was likely unaccounted for due to experimental limitations of the era. |

Workflow Visualization

Caption: Workflow for the discovery of Zirconia by Klaproth.

The First Isolation of Zirconium by Jöns Jacob Berzelius (1824)

Following Klaproth's discovery of zirconia, the next challenge was to isolate the new element within the oxide. Several chemists, including Sir Humphry Davy, attempted this feat without success.[1] It was not until 35 years later, in 1824, that the renowned Swedish chemist Jöns Jacob Berzelius successfully isolated an impure form of zirconium metal.[3] His work provided the first tangible sample of the new element and confirmed Klaproth's assertion.

Experimental Protocol: Isolation of Zirconium

Berzelius was a master of experimental chemistry and had successfully isolated other elements, such as silicon and thorium.[2][6] For zirconium, he developed a method of reducing a zirconium salt with a highly reactive metal.

Objective: To reduce a zirconium compound to its elemental form.

Materials:

-

Potassium zirconium fluoride (K₂ZrF₆).

-

Potassium (K) metal.

-

An iron tube or similar reaction vessel.

-

Heating apparatus.

-

Washing and drying equipment.

Inferred Procedure:

-

Preparation of Reactants: Berzelius would have first prepared potassium zirconium fluoride. He then placed a mixture of this salt with metallic potassium into an iron tube.[5]

-

Reduction Reaction: The iron tube was sealed and heated. At high temperatures, the more reactive potassium acts as a reducing agent, stripping the fluorine atoms from the zirconium. The simplified overall reaction is: K₂ZrF₆ + 4K → Zr + 6KF

-

Cooling and Extraction: After the reaction, the tube was allowed to cool. The contents would have been a mixture of the newly formed zirconium metal, potassium fluoride (a salt byproduct), and any unreacted starting materials.

-

Purification: The product was subjected to a lengthy washing process to remove the soluble potassium fluoride and other impurities. This likely involved repeated washing with water and possibly dilute acids.

-

Final Product: After thorough washing and drying, Berzelius obtained a black, amorphous powder, which was the first isolated sample of zirconium metal.[1]

Quantitative Data

Berzelius's isolation was a significant achievement, and he was able to characterize the purity of his final product.

| Product | Purity (%) | Physical Form |

| Zirconium Metal | ~93 | Amorphous black powder |

This level of purity for a newly isolated element was remarkable for the time and was not significantly improved upon for nearly a century.[5]

Workflow Visualization

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of zirconium metal. A lustrous, greyish-white transition metal, zirconium (Zr) is renowned for its exceptional corrosion resistance and low thermal neutron absorption cross-section, making it a critical material in the nuclear, chemical processing, and biomedical fields. This document consolidates key data, outlines experimental methodologies for property determination, and presents logical workflows relevant to its characterization and application, particularly in areas of interest to drug development professionals.

Physical Properties of Zirconium

Zirconium is a ductile and malleable metal, though its mechanical properties can be significantly influenced by impurities.[1] It possesses a unique combination of thermal, electrical, and mechanical characteristics that make it suitable for a wide range of demanding applications.

Atomic and Nuclear Properties

Zirconium's atomic and nuclear characteristics are fundamental to its primary applications, especially within the nuclear industry. Its very low absorption cross-section for thermal neutrons is a key property.[2]

| Property | Value | Units |

| Atomic Number | 40 | - |

| Atomic Weight | 91.224 | g/mol |

| Electron Configuration | [Kr] 4d² 5s² | - |

| Density (at 20 °C) | 6.52 | g/cm³ |

| Crystal Structure (at room temp.) | Hexagonal Close-Packed (α-Zr) | - |

| α-β Transition Temperature | 863 | °C |

| Crystal Structure (above 863 °C) | Body-Centered Cubic (β-Zr) | - |

| Thermal Neutron Capture Cross-Section | 0.18 | barns |

Mechanical Properties

The mechanical properties of zirconium are comparable to those of other common engineering alloys, exhibiting good strength and ductility.[3] These properties are, however, sensitive to strain rate and anisotropy.[4]

| Property (Annealed Condition) | Value | Units |

| Tensile Strength | 330 | MPa |

| Yield Strength (0.2% offset) | 230 | MPa |

| Elongation at Break | 32 | % |

| Modulus of Elasticity | 94.5 | GPa |

| Shear Modulus | 33 | GPa |

| Poisson's Ratio | 0.34 | - |

| Hardness, Vickers | 150 | HV |

| Hardness, Brinell | 145 | HB |

Thermal Properties

Zirconium and its alloys possess favorable thermal properties, including a high melting point and a thermal conductivity significantly higher than that of stainless steel, making them ideal for heat exchanger applications.

| Property | Value | Units |

| Melting Point | 1855 | °C |

| Boiling Point | 4409 | °C |

| Thermal Conductivity (at 25 °C) | 22.6 | W/(m·K) |

| Coefficient of Thermal Expansion (at 20-100°C) | 5.8 x 10⁻⁶ | µm/m°C |

| Specific Heat | 278 | J/(kg·K) |

| Heat of Fusion | 21 | kJ/mol |

| Heat of Vaporization | 580 | kJ/mol |

Electrical and Magnetic Properties

Zirconium is a conductor of electricity and exhibits paramagnetic behavior.[5]

| Property | Value | Units |

| Electrical Resistivity (at 20 °C) | 4.21 x 10⁻⁷ | Ω·m |

| Electrical Conductivity | 2.37 x 10⁶ | S/m |

| Superconducting Point | 0.61 | K |

| Magnetic Type | Paramagnetic | - |

Chemical Properties of Zirconium

The most notable chemical property of zirconium is its outstanding corrosion resistance, which is attributed to the formation of a stable, dense, and self-healing passive oxide film on its surface.[3][6]

Corrosion Resistance

Zirconium is highly resistant to a wide range of corrosive media, including alkalis, acids, and saltwater.[1] This passivity makes it an excellent material for chemical processing equipment such as pumps, valves, and heat exchangers.[7]

-

Acids : Zirconium exhibits excellent resistance to hydrochloric acid and sulfuric acid at most concentrations and temperatures.[1] However, it will dissolve in hydrochloric and sulfuric acid, particularly in the presence of fluorine.[1] It is also highly resistant to nitric acid.

-

Alkalis : The metal is highly resistant to corrosion by alkalis.[1]

-

Salts : It is resistant to saltwater and many salt solutions.

-

Organic Acids : Zirconium is superior to many other metals in its resistance to organic acids.

Reactivity with Other Elements

At room temperature, zirconium is relatively inert due to its protective oxide layer. However, its reactivity increases at elevated temperatures.

-

Oxygen and Nitrogen : At around 800 °C, zirconium combines chemically with oxygen to form zirconium dioxide (ZrO₂).[7] It also reacts with nitrogen at elevated temperatures.[7] This strong affinity for gases makes it useful as a "getter" in vacuum tubes.[7]

-

Halogens : Zirconium reacts with halogens such as fluorine, chlorine, bromine, and iodine upon warming to form zirconium(IV) halides.[8]

-

Water : The reaction with water is very slow below 100 °C but becomes rapid at temperatures above 900 °C, producing zirconium dioxide and hydrogen gas.[6]

Experimental Protocols for Property Determination

Accurate characterization of zirconium's properties relies on standardized experimental procedures. Below are key methodologies for determining some of the properties listed above.

Mechanical Testing

-

Tensile Testing : Performed according to ASTM E8/E8M , this test determines properties such as tensile strength, yield strength, and elongation. It is noted that zirconium's properties can be strain-rate sensitive.[4][9]

-

Hardness Testing : Vickers hardness is typically determined following the ASTM E92 standard, which involves indenting the material with a diamond pyramid under a specific load.[10]

Thermal Analysis

-

Thermal Expansion : The coefficient of linear thermal expansion can be measured using a push-rod dilatometer as described in ASTM E228 , or by thermomechanical analysis (TMA) according to ASTM E831 .[11][12]

-

Thermal Conductivity : The laser flash method, outlined in ASTM E1461 , is a widely used technique. It involves heating the front face of a small, disk-shaped sample with a short energy pulse and measuring the temperature rise on the rear face with an infrared detector.

Electrical Measurement

-

Electrical Resistivity : The electrical resistivity of metallic conductors like zirconium is determined using ASTM B193 . This method provides for an accuracy of ±0.30% on test specimens.[1]

Corrosion Testing

-

Electrochemical Methods : Techniques such as potentiodynamic polarization are employed to evaluate corrosion rates and passivation behavior. A three-electrode setup (working electrode, counter electrode, and reference electrode) is used to measure the corrosion potential and current. Sample preparation often follows guidelines like ASTM G3 .

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships concerning zirconium.

Caption: Workflow for Zirconium-Based Nanoparticle Drug Delivery System Development.

Caption: Key Factors Influencing the Corrosion of Zirconium Metal.

Relevance to Drug Development Professionals

While zirconium metal is primarily used for implants in the medical field due to its excellent biocompatibility and corrosion resistance, its compounds are at the forefront of research in advanced drug delivery systems.[13]

-

Zirconium-Based Metal-Organic Frameworks (MOFs) : These are highly porous materials consisting of zirconium ions or clusters connected by organic linkers. Their high surface area, tunable pore sizes, and the ease of surface modification make them promising candidates for encapsulating and delivering therapeutic agents, including anti-cancer drugs.

-

Zirconia (ZrO₂) and Zirconium Phosphate (ZrP) Nanoparticles : These inorganic nanostructures are being explored as stable and biocompatible carriers for drugs.[1] They can be engineered to control drug release kinetics, and their surfaces can be functionalized for targeted delivery to specific cells or tissues.

The inert and corrosion-resistant nature of the underlying zirconium chemistry is a foundational property that contributes to the stability and low toxicity of these advanced drug delivery platforms, making an understanding of the element's core properties essential for innovation in this field.

References

- 1. store.astm.org [store.astm.org]

- 2. kiyorndlab.com [kiyorndlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. store.astm.org [store.astm.org]

- 5. Technical data for the element Zirconium in the Periodic Table [periodictable.com]

- 6. Zirconium - Wikipedia [en.wikipedia.org]

- 7. Zirconium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 8. WebElements Periodic Table » Zirconium » reactions of elements [webelements.com]

- 9. researchgate.net [researchgate.net]

- 10. zwickroell.com [zwickroell.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. infinitalab.com [infinitalab.com]

A Technical Guide to the Natural Isotopes of Zirconium

For Researchers, Scientists, and Drug Development Professionals

Zirconium (Zr), a transition metal with atomic number 40, is a critical element in various scientific and industrial fields. Its utility is deeply rooted in the unique properties of its naturally occurring isotopes. This guide provides an in-depth overview of these isotopes, their relative abundances, and the analytical techniques used to study them, tailored for a technical audience.

Natural Isotopic Abundance of Zirconium

Zirconium naturally occurs as a composite of five isotopes. Four of these are stable, while one is a primordial nuclide with an exceptionally long half-life. The precise isotopic composition of zirconium can be a valuable tool in geochemical and petrological studies for tracing geological processes.[1]

The following table summarizes the key properties of the natural isotopes of zirconium:

| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Stability |

| 90Zr | 89.9047026 | 51.45 | 0 | Stable |

| 91Zr | 90.9056439 | 11.22 | 5/2 | Stable |

| 92Zr | 91.9050386 | 17.15 | 0 | Stable |

| 94Zr | 93.9063148 | 17.38 | 0 | Stable |

| 96Zr | 95.908275 | 2.80 | 0 | Radioactive (Primordial) |

Data sourced from multiple consistent references.[1][2][3][4][5]

Of these, Zirconium-90 is the most abundant, accounting for over half of all natural zirconium.[1][2][3] Zirconium-96, the least common, is noteworthy for its extremely long half-life of approximately 2.0 x 1019 years.[1][4] While technically radioactive, its decay is so slow that it is often considered stable for most practical purposes.

Applications in Research and Development

The stable isotopes of zirconium, particularly the ratios between them (e.g., δ94/90Zr), are pivotal in understanding isotopic variations in natural samples and tracing geological processes.[1] In the field of nuclear science, the low neutron absorption cross-section of zirconium makes it an ideal material for nuclear reactor applications, with Zirconium-90 being proposed for use in fuel cladding to further reduce neutron absorption.[2][5]

Furthermore, synthetic radioisotopes of zirconium have significant applications. For instance, Zirconium-89 (89Zr), with a half-life of 78.41 hours, is utilized in diagnostic imaging, specifically in Positron Emission Tomography (PET) scans.[1][4] Zirconium-93, a fission product with a long half-life of 1.53 million years, is relevant in studies concerning nuclear waste management.[1][2]

Experimental Protocols for Isotopic Analysis

Precise and accurate measurement of zirconium isotope ratios is crucial for their application in research. Several advanced analytical techniques are employed for this purpose.

Key Methodologies:

-

Thermal Ionization Mass Spectrometry (TIMS): This technique is used for high-precision isotope ratio measurements. A developed analytical procedure for zirconium involves a selective separation of zirconium from potential isobaric interferences (such as Molybdenum) using a UTEVA column prior to TIMS measurement.[6] The separated sample is then deposited on a filament and ionized for mass analysis.[6][7]

-

Multicollector-Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS): This is another powerful technique for accurate determination of zirconium stable isotope compositions. A common approach involves the use of a double-spike method (e.g., a 91Zr-96Zr tracer) to correct for instrumental mass bias and any fractionation that occurs during sample preparation.[8][9]

-

Proton Nuclear Activation Analysis (PNA): This method can also be employed for the measurement of zirconium isotopes in biological samples for tracer kinetic studies.[7][10]

The following diagram illustrates a generalized workflow for the isotopic analysis of zirconium in a geological sample using MC-ICP-MS with a double-spike method.

Caption: Workflow for Zirconium Isotope Analysis by MC-ICP-MS.

This technical guide provides a foundational understanding of the natural isotopes of zirconium, their significance, and the methodologies for their analysis, offering valuable insights for professionals in research, science, and drug development. The continuous refinement of analytical techniques promises to further unlock the potential of zirconium isotopes in various scientific endeavors.

References

- 1. Zirconium Isotopes - Quest Metals [questmetals.com]

- 2. hpschapters.org [hpschapters.org]

- 3. Zirconium - Wikipedia [en.wikipedia.org]

- 4. Isotopes of zirconium - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Zirconium » isotope data [winter.group.shef.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Zirconium Isotopes — University of Arizona Heavy Isotopes Laboratory [ibanezmejia.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Crystal Structures of Alpha and Beta Zirconium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of the alpha (α) and beta (β) phases of zirconium. A comprehensive understanding of these structures is crucial for applications ranging from nuclear engineering to the development of novel biomaterials and pharmaceuticals where zirconium-based materials are employed. This document outlines the crystallographic parameters, phase transition characteristics, and the experimental methodologies used for their determination.

Introduction to Zirconium Allotropes

Zirconium (Zr) is a transition metal that exhibits allotropy, existing in different crystal structures depending on temperature and pressure. At ambient conditions, zirconium adopts the alpha (α) phase, which transforms into the beta (β) phase at elevated temperatures.[1][2] This phase transformation is a critical factor influencing the mechanical and chemical properties of zirconium and its alloys.

Crystal Structure of Alpha Zirconium (α-Zr)

The alpha phase is the stable form of zirconium at room temperature.[3][4] It possesses a hexagonal close-packed (hcp) crystal structure, which is common for many metals. This structure is characterized by a high degree of symmetry and efficient atomic packing.

Table 1: Crystallographic Data for Alpha Zirconium (α-Zr)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [2][5] |

| Space Group | P6₃/mmc (No. 194) | [1][3][5] |

| Lattice Parameters (a) | 3.232 Å (323.2 pm) | [2][4][5] |

| Lattice Parameters (c) | 5.147 Å (514.7 pm) | [2][4][5] |

| c/a ratio | ~1.593 | [3] |

| Atomic Coordinates | (1/3, 2/3, 1/4), (2/3, 1/3, 3/4) | [3] |

| Coordination Number | 12 | [6] |

Crystal Structure of Beta Zirconium (β-Zr)

Upon heating, alpha zirconium undergoes a phase transition to the beta phase. This high-temperature phase has a body-centered cubic (bcc) crystal structure. The bcc structure is less densely packed than the hcp structure of the alpha phase.

Table 2: Crystallographic Data for Beta Zirconium (β-Zr)

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][2] |

| Space Group | Im-3m (No. 229) | [7] |

| Lattice Parameter (a) | 3.58 Å | [7] |

| Atomic Coordinates | (0, 0, 0), (1/2, 1/2, 1/2) | |

| Coordination Number | 8 | [7] |

The Alpha to Beta Phase Transformation

The allotropic transformation from the α-phase to the β-phase is a reversible, temperature-driven process. The transition temperature, often referred to as the beta transus, is a critical parameter for the heat treatment and processing of zirconium alloys.

Table 3: Phase Transformation Data for Zirconium

| Parameter | Value | Reference |

| α → β Transformation Temperature | 863 °C (1136 K) | [2] |

| Transformation Type | Allotropic | [4] |

digraph "Alpha_Beta_Zirconium_Phase_Transition" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=rectangle, style=filled, fontname="Arial", color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#202124", fontcolor="#202124"];alpha [label="α-Zirconium (hcp)", fillcolor="#4285F4"]; beta [label="β-Zirconium (bcc)", fillcolor="#EA4335"];

alpha -> beta [label="Heating > 863 °C", labelfontcolor="#202124"]; beta -> alpha [label="Cooling < 863 °C", labelfontcolor="#202124"]; }

Experimental Determination of Crystal Structure

The determination of the crystal structure of zirconium phases relies on diffraction techniques, which provide detailed information about the atomic arrangement.

X-Ray Diffraction (XRD)

Methodology:

-

Sample Preparation: A polycrystalline zirconium sample is prepared with a clean, flat surface. For powder diffraction, the sample is finely ground to ensure random orientation of the crystallites.

-

Instrumentation: A diffractometer equipped with an X-ray source (commonly Cu Kα radiation), a goniometer for precise angle control, and a detector is used.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles of incidence (2θ). The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis:

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed.

-

The positions of the diffraction peaks are used to determine the lattice parameters using Bragg's Law (nλ = 2d sinθ).

-

The systematic absences of certain reflections are used to identify the space group.

-

Rietveld refinement is a powerful technique used for the detailed analysis of the crystal structure, including lattice parameters, atomic positions, and phase fractions.

-

Neutron Diffraction

Methodology:

-

Sample Preparation: Similar to XRD, samples can be in bulk or powder form. Neutron diffraction is particularly advantageous for studying materials containing light elements, like hydrogen, due to the neutron's sensitivity to their nuclei.

-

Instrumentation: A neutron diffractometer at a research reactor or spallation source is required.

-

Data Collection: A beam of thermal neutrons is directed at the sample, and the scattered neutrons are detected at various angles.

-

Data Analysis: The analysis is analogous to that of XRD data. Neutron diffraction can provide complementary information to XRD, especially in distinguishing between elements with similar X-ray scattering factors.

Differential Scanning Calorimetry (DSC)

Methodology:

-

Sample Preparation: A small, accurately weighed sample of zirconium is placed in a crucible.

-

Instrumentation: A DSC instrument, which measures the difference in heat flow between the sample and a reference as a function of temperature.

-

Data Collection: The sample and reference are heated or cooled at a controlled rate.

-

Data Analysis: The phase transformation is identified by an endothermic peak during heating (α → β) or an exothermic peak during cooling (β → α) on the DSC curve.[8] The peak temperature corresponds to the transformation temperature.

References

- 1. Zirconium Phase Transformation under Static High Pressure and ω-Zr Phase Stability at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zirconium - Wikipedia [en.wikipedia.org]

- 3. Predict Zr lattice parameter for hcp structure α-zirconium | Density Functional Theory and Practice Course [sites.psu.edu]

- 4. Microstructure and Allotropic Transformation of Zirconium [metalspiping.com]

- 5. WebElements Periodic Table » Zirconium » crystal structures [webelements.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electron Configuration and Chemical Reactivity of Zirconium

This technical guide provides a comprehensive overview of the electron configuration and chemical reactivity of zirconium (Zr). The information is curated for professionals in research, science, and drug development who require a deep understanding of this transition metal's properties for applications ranging from materials science to catalysis and biomedical engineering.

Zirconium: Fundamental Properties

Zirconium is a lustrous, grayish-white transition metal with the atomic number 40.[1][2] It is well-known for its exceptional corrosion resistance, high hardness, and ductility.[3] A key characteristic of zirconium is the formation of a stable, passive oxide layer on its surface, which is central to its chemical inertness under many conditions.[4][5][6]

Electron Configuration

The arrangement of electrons in an atom dictates its chemical behavior. Zirconium has 40 electrons, and its ground state electron configuration determines its bonding characteristics and reactivity.[7]

-

Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d² 5s²[2][8][9]

-

Noble Gas (Shorthand) Configuration: [Kr] 4d² 5s²[10][11][12]

-

Valence Electrons: The outermost electrons, 4d² and 5s², are the valence electrons that participate in chemical bonding.[2][8]

References

- 1. Zirconium - Wikipedia [en.wikipedia.org]

- 2. Zirconium (Zr) - Periodic Table [periodictable.one]

- 3. Zirconium alloys - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Zirconium » reactions of elements [webelements.com]

- 5. Zirconium | Chemical Element, Uses, & Properties | Britannica [britannica.com]

- 6. How does zirconium interact with acids? - Blog [millingmetal.com]

- 7. WebElements Periodic Table » Zirconium » properties of free atoms [winter.group.shef.ac.uk]

- 8. Periodic Table of Elements: Zirconium - Zr (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 9. mhchem.org [mhchem.org]

- 10. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 11. ovpn.wms2006.com [ovpn.wms2006.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Zirconium at High Temperatures

Abstract: This technical guide provides a comprehensive overview of the critical thermodynamic properties of elemental zirconium at elevated temperatures. It is intended for researchers, scientists, and engineers who require reliable data for materials modeling, process simulation, and fundamental research. This document details key phase transformations, presents quantitative data for properties such as heat capacity, enthalpy, entropy, and density in structured tables, and describes the sophisticated experimental methodologies used to obtain these high-temperature measurements. Visual diagrams generated using Graphviz are included to illustrate phase transitions and experimental workflows, ensuring clarity and accessibility of complex information.

Introduction to Zirconium

Zirconium (Zr) is a transition metal renowned for its exceptional corrosion resistance and low absorption cross-section for thermal neutrons, making it a critical material in the nuclear industry for fuel cladding. Its high melting point and robust mechanical properties also make it suitable for various high-temperature applications in the aerospace and chemical processing industries. A thorough understanding of its thermodynamic properties—how it behaves under the influence of heat and pressure—is paramount for predicting material performance, ensuring safety in high-temperature environments, and optimizing industrial processes. This guide synthesizes key data and methodologies to provide a detailed reference on this subject.

Phase Transformations of Zirconium

At ambient conditions, zirconium exists in the alpha (α) phase, which has a hexagonal close-packed (hcp) crystal structure. As temperature and pressure change, it undergoes several key phase transformations.[1]

-

α-Zr (hcp) → β-Zr (bcc): At atmospheric pressure, zirconium transforms from the α-phase to the beta (β) phase, which has a body-centered cubic (bcc) structure, at approximately 1135-1136 K.[1][2][3]

-

α-Zr (hcp) → ω-Zr (hexagonal): Under high pressure at room temperature (around 2.1 to 6.7 GPa), the α-phase transforms into the omega (ω) phase, a simple hexagonal structure.[1][3] This phase is metastable and reverts to the α-phase when heated above 470 K at ambient pressure.[1]

-

Melting and Boiling: Zirconium melts at a high temperature of approximately 2128 K and boils at an estimated 4640-4682 K.[4][5][6]

These transformations are fundamental to the material's behavior during processing and in-service operation. The key transition points are summarized in Table 1.

Table 1: Phase Transition Data for Zirconium

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| α → β Transition Temperature | 1135 - 1136 K | Atmospheric Pressure | [1][2][3] |

| Melting Point (Tm) | 2128 K | Atmospheric Pressure | [4][6][7] |

| Boiling Point | 4640 - 4682 K | Atmospheric Pressure | [5][6] |

| α → ω Transition Pressure | 2.1 - 6.7 GPa | 300 K | [1][3] |

| ω → β Transition Pressure | ~28.2 GPa | 0 K (Calculated) | [3][8] |

| α-β-ω Triple Point | 910 K, 6.35 GPa | Predicted |[1] |

Key Thermodynamic Properties

The thermodynamic behavior of zirconium is described by several key properties that vary with temperature. The following sections provide quantitative data and empirical equations for these properties.

Heat Capacity (Cp)

The constant pressure heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance. For zirconium, Cp increases with temperature and shows discontinuities at phase transitions. The NIST-JANAF thermochemical tables provide Shomate equations for calculating the heat capacity of solid α- and β-phase zirconium.[9] For liquid zirconium, an empirical relationship has been determined from experimental data.[4][7]

Table 2: High-Temperature Heat Capacity of Zirconium

| Phase | Temperature Range (K) | Heat Capacity (Cp) Equation (J·mol-1·K-1) | Reference(s) |

|---|---|---|---|

| α-Zr (solid) | 298 - 1136 K | See Shomate Equation from NIST | [9] |

| β-Zr (solid) | 1136 - 2128 K | See Shomate Equation from NIST | [9] |

| Liquid | 1825 - 2200 K | Cpl(T) = 39.72 – 7.42 × 10-3(T – 2128) |[4][7] |

Note: The NIST data can be accessed via their Chemistry WebBook, which provides coefficients for the Shomate equation to calculate Cp, enthalpy, and entropy as a function of temperature.[9]

Enthalpy (H) and Entropy (S)

Enthalpy and entropy are fundamental to understanding phase stability and reaction thermodynamics. The enthalpy of fusion (the energy required for melting) and vaporization are critical parameters.

Table 3: Enthalpy and Entropy Data for Zirconium

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Enthalpy of α → β Transition | ~3.9 kJ·mol-1 | At 1136 K | [10] |

| Enthalpy of Fusion (ΔHfus) | 21 kJ·mol-1 | At 2128 K | [6] |

| Enthalpy of Vaporization (ΔHvap) | 580 kJ·mol-1 | At Boiling Point | [6] |

| Enthalpy of Sublimation | 600 ± 9 kJ·mol-1 | At 298.15 K | [5] |

| Standard Entropy (S°) | 39.0 J·K-1·mol-1 | Solid, 298.15 K |[6] |

Density (ρ) and Thermal Expansion (α)

Density is a critical property for engineering design, and its change with temperature is described by the thermal expansion coefficient. For zirconium, density decreases as temperature rises in both solid and liquid states.

Table 4: Density and Related Properties of Zirconium at High Temperatures

| Property | Phase | Temperature Range (K) | Equation / Value | Reference(s) |

|---|---|---|---|---|

| Density (ρ) | Solid | 1250 - 2100 K | ρs(T) = 6.34 × 103 – 0.15(T – 2128) kg/m 3 | [4][7] |

| Density (ρ) | Liquid | 1700 - 2300 K | ρl(T) = 6.24 × 103 – 0.29(T – 2128) kg/m 3 | [4][7] |

| Volume Expansion (αV) | Solid | At Melting Point | 2.35 × 10-5 K-1 | [4][7] |

| Volume Expansion (αV) | Liquid | At Melting Point | 4.6 × 10-5 K-1 |[4][7] |

Other Thermophysical Properties

Properties such as surface tension and viscosity are crucial for modeling casting, welding, and other processes involving molten zirconium.

Table 5: Other Thermophysical Properties of Liquid Zirconium

| Property | Temperature Range (K) | Equation | Reference(s) |

|---|---|---|---|

| Surface Tension (σ) | 1850 - 2200 K | σ(T) = 1.459 × 103 – 0.244(T – 2128) mN/m | [4][7] |

| Viscosity (η) | 1850 - 2200 K | η(T) = 4.83 – 5.31 × 10-3(T – 2128) mPa·s |[4][7] |

Experimental Methodologies

Measuring the properties of materials at extreme temperatures (above 1500 K) is challenging due to issues like chemical reactivity with containers and difficulties in accurate temperature measurement. Several specialized techniques have been developed to overcome these obstacles.

High-Temperature Electrostatic Levitation (HTSL)

This is a powerful containerless processing technique used to measure multiple thermophysical properties of molten materials.[11] A small, charged sample is levitated in a vacuum using a strong electrostatic field between two electrodes.[12][13] The sample is heated with high-power lasers. Because there is no contact with a container, contamination is avoided, and the liquid can be deeply undercooled below its melting point.[14] Properties like density, thermal expansion, surface tension, and viscosity are measured using optical techniques that analyze the sample's volume, shape, and oscillations.[15]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure changes in heat flow associated with phase transitions.[16] A sample and an inert reference are heated or cooled at a controlled rate, and the temperature difference between them is measured.[17] This difference reveals endothermic (heat-absorbing) or exothermic (heat-releasing) events, such as melting or solid-state phase transformations.[18] DSC is crucial for accurately determining transition temperatures and the enthalpy of these transitions.[19]

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique for measuring very low vapor pressures.[20][21] A sample is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice, and heated in a high vacuum.[22][23] The molecules that effuse (escape) through the orifice form a molecular beam that is analyzed by a mass spectrometer. By measuring the rate of mass loss or the ion intensity of the vapor species, the partial pressure of each component can be determined, providing crucial data for calculating vaporization enthalpies and entropies.[24]

Pulse Heating Method

In this technique, a wire or foil sample is heated to very high temperatures (up to 10,000 K) in microseconds by a high-current electrical pulse.[25][26] The short duration of the experiment minimizes heat loss and prevents chemical reactions.[27] High-speed diagnostics, including pyrometers for temperature and voltage/current sensors, are used to measure properties like heat capacity, electrical resistivity, and enthalpy as a function of temperature.[28]

Conclusion

The thermodynamic properties of zirconium at high temperatures are complex, characterized by distinct solid-state phase transformations and a high melting point. Accurate data for heat capacity, enthalpy, density, and other thermophysical parameters are essential for the safe and efficient use of zirconium in demanding environments, particularly in the nuclear and aerospace sectors. Advanced experimental techniques like electrostatic levitation and pulse heating have been instrumental in overcoming the challenges of high-temperature measurements, providing the critical data summarized in this guide. Continued research, combining experimental work with computational methods like ab initio calculations, will further refine our understanding of this important material.

References

- 1. Zirconium Phase Transformation under Static High Pressure and ω-Zr Phase Stability at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Temperature Thermodynamic Functions for Zirconium and Unsaturated Zirconium Hydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ilan.schnell-web.net [ilan.schnell-web.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WebElements Periodic Table » Zirconium » thermochemistry and thermodynamics [webelements.com]

- 7. Thermophysical properties of zirconium at high temperature | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. zirconium [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. ISAS | Research on Ultra-High Temperature Liquids Using the Electrostatic Levitation Technique / The Forefront of Space Science [isas.jaxa.jp]

- 13. researchgate.net [researchgate.net]

- 14. Technical Demonstration of Electrostatic Levitation Furnace | JAXA Human Spaceflight Technology Directorate [humans-in-space.jaxa.jp]

- 15. researchgate.net [researchgate.net]

- 16. confer.cz [confer.cz]

- 17. linseis.com [linseis.com]

- 18. Solid–solid phase transitions via melting in metals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Knudsen Effusion MS [massint.co.uk]

- 21. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 22. ntrs.nasa.gov [ntrs.nasa.gov]

- 23. electrochem.org [electrochem.org]

- 24. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

phase diagram analysis of zirconium-tin alloys

An In-depth Technical Guide to the Phase Diagram Analysis of Zirconium-Tin Alloys

Introduction

Zirconium (Zr) alloys are critical materials in the nuclear industry due to their low thermal neutron absorption cross-section, excellent corrosion resistance, and robust mechanical properties.[1] Tin (Sn) is a significant alloying element in zirconium, notably in the Zircaloy family of alloys, where it enhances mechanical strength and creep resistance.[2] A thorough understanding of the zirconium-tin (Zr-Sn) phase diagram is fundamental for the development, processing, and performance prediction of these alloys. This technical guide provides a comprehensive analysis of the Zr-Sn binary system, detailing its phases, invariant reactions, and the experimental methodologies used for its characterization.

The Zirconium-Tin Phase Diagram

The Zr-Sn binary phase diagram describes the equilibrium phases that form at different temperatures and compositions. Zirconium is an allotropic element, exhibiting a hexagonal close-packed (HCP) crystal structure, known as the α-phase, at lower temperatures.[3] In its pure form, it transforms to a body-centered cubic (BCC) structure, the β-phase, at 863°C.[4] Tin acts as an α-stabilizer, meaning it increases the α-to-β transformation temperature.[3]

The Zr-Sn system is characterized by a series of solid solutions and intermetallic compounds. The primary solid solutions are the α-Zr and β-Zr phases, which can dissolve a certain amount of tin. The system also contains several intermetallic compounds, including Zr₄Sn, Zr₅Sn₃, Zr₅Sn₄, and ZrSn₂.[5] The presence and stability of these phases are crucial for the properties of Zr-Sn alloys.

Key Phases in the Zr-Sn System

-

α-Zr: A hexagonal close-packed (HCP) solid solution of tin in zirconium, stable at lower temperatures.

-

β-Zr: A body-centered cubic (BCC) solid solution of tin in zirconium, stable at higher temperatures.

-

Zr₄Sn: An intermetallic compound with a specific stoichiometry.

-

Zr₅Sn₃ and Zr₅Sn₄: Two closely related intermetallic phases.[6]

-

ZrSn₂: An intermetallic compound found at higher tin concentrations.[5]

-

Liquid (L): The molten phase of the alloy.

Quantitative Data from the Zr-Sn Phase Diagram

The invariant reactions in the Zr-Sn system are critical points where multiple phases are in equilibrium. These reactions occur at specific temperatures and compositions. The data presented below is a synthesis from various experimental and computational assessments.[5][7]

| Reaction Type | Temperature (°C) | Composition (at. % Sn) | Reaction |

| Peritectic | ~1988 | ~11.0 (L), ~19.1 (β-Zr) | L + β-Zr ↔ Zr₅Sn₃ |

| Peritectic | ~1592 | - | L + Zr₅Sn₃ ↔ Zr₅Sn₄ |

| Congruent Melting | ~1855 | - | L ↔ β-Zr |

| Peritectic | ~1327 | - | L + Zr₅Sn₄ ↔ ZrSn₂ |

| Eutectic | ~962 | ~4.8 (β-Zr) | β-Zr ↔ α-Zr + Zr₄Sn |

| Peritectoid | ~1142 | - | β-Zr + Zr₅Sn₃ ↔ Zr₄Sn |

| Eutectic | ~232 | >99.5 (L) | L ↔ (Sn) + ZrSn₂ |

Note: The exact temperatures and compositions can vary slightly between different literature sources due to experimental uncertainties.

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is a complex process that relies on a combination of experimental techniques to identify phase transitions and establish phase boundaries.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a primary technique for identifying the temperatures of phase transformations. It involves heating or cooling a sample and a reference material under identical conditions and measuring the temperature difference between them.

Methodology:

-

Sample Preparation: A small, representative sample of the Zr-Sn alloy (typically 10-100 mg) is placed in an inert crucible (e.g., alumina or zirconia).

-

Apparatus Setup: The sample and a thermally stable reference material (e.g., alumina) are placed in a furnace with a controlled atmosphere (typically high-purity argon to prevent oxidation). Thermocouples are positioned in close contact with both the sample and the reference.

-

Thermal Cycling: The furnace is heated and cooled at a constant, controlled rate (e.g., 5-20°C/min).

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

Analysis: Endothermic or exothermic events in the sample, such as melting or solid-state phase transformations, appear as peaks on the DTA curve. The onset and peak temperatures of these events are used to construct the phase diagram.

X-Ray Diffraction (XRD)

X-ray Diffraction (XRD) is used to identify the crystal structure of the different phases present in the alloy at various temperatures.

Methodology:

-

Sample Preparation: Samples are typically in powder form or as flat, polished surfaces. For high-temperature XRD, the sample is placed in a high-temperature chamber with a controlled atmosphere or vacuum.

-

Instrument Setup: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected by a movable detector.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a wide angular range (e.g., 20-100°) with a small step size.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The peak positions and relative intensities are compared to databases (e.g., the Powder Diffraction File from the ICDF) to identify the phases.[8]

Metallography and Electron Probe Microanalysis (EPMA)

Metallography involves the microscopic examination of the alloy's structure. When combined with EPMA, it allows for the determination of the composition of individual phases.

Methodology:

-

Sample Preparation:

-

Sectioning and Mounting: A representative section of the alloy is cut and mounted in a polymer resin.

-

Grinding and Polishing: The mounted sample is ground with progressively finer abrasive papers and then polished with diamond pastes to achieve a mirror-like, deformation-free surface.

-

Etching: The polished surface is chemically etched to reveal the microstructure. A common etchant for zirconium alloys is a solution of nitric acid, hydrofluoric acid, and water.

-

-

Microscopic Examination: The etched sample is examined using an optical or scanning electron microscope (SEM) to observe the morphology, size, and distribution of the different phases.

-

Electron Probe Microanalysis (EPMA):

-

The polished, unetched sample is placed in the EPMA instrument.

-

A focused beam of electrons is scanned across the sample, causing the emission of characteristic X-rays from the different elements present.[1]

-

Wavelength-dispersive X-ray spectroscopy (WDS) or energy-dispersive X-ray spectroscopy (EDS) detectors are used to analyze the emitted X-rays.

-

By comparing the X-ray intensities from the sample with those from known standards, the elemental composition of each phase can be quantitatively determined.[1]

-

Visualizing Phase Relationships and Experimental Workflows

Caption: Phase transformations in the Zr-Sn system.

Caption: Experimental workflow for phase diagram determination.

Conclusion

The zirconium-tin phase diagram is a cornerstone for the materials science of nuclear alloys. A detailed understanding of the phases and their transformations, as summarized in this guide, is essential for controlling the microstructure and, consequently, the performance and reliability of Zr-Sn alloys in demanding applications. The combination of experimental techniques such as DTA, XRD, and EPMA provides the necessary data to construct and refine this critical metallurgical tool.

References

- 1. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 2. antinternational.com [antinternational.com]

- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. probesoftware.com [probesoftware.com]

- 6. zenodo.org [zenodo.org]

- 7. CN104535394A - Preparation method of metallographic samples of zirconium and zirconium alloy - Google Patents [patents.google.com]

- 8. Phase identification [doitpoms.ac.uk]

The Fundamental Biocompatibility of Elemental Zirconium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zirconium, particularly in its oxidized form, zirconia (ZrO₂), has emerged as a leading biomaterial for a wide range of medical and dental applications. Its excellent mechanical properties, chemical stability, and perceived high degree of biocompatibility have driven its adoption in orthopedic and dental implants, and its potential use in drug delivery systems is an area of active research. This technical guide provides an in-depth analysis of the fundamental biocompatibility of elemental zirconium, focusing on its interactions with biological systems at the cellular and tissue levels. We will explore key aspects of its biocompatibility, including cytotoxicity, osseointegration, inflammatory response, and hemocompatibility. This guide synthesizes quantitative data from numerous in vitro and in vivo studies, presents detailed experimental protocols for assessing biocompatibility, and provides visual representations of the key molecular pathways involved in the biological response to zirconium.

Introduction

The success of an implanted medical device is critically dependent on its biocompatibility, defined as the ability of a material to perform with an appropriate host response in a specific application. Zirconium and its alloys, particularly yttria-stabilized tetragonal zirconia polycrystal (Y-TZP), have garnered significant attention due to their superior fracture toughness, strength, and aesthetic properties compared to other ceramics.[1] Fundamentally, the biocompatibility of zirconium is attributed to its high corrosion resistance and the formation of a stable, passive oxide layer on its surface.[2] This inertness minimizes the release of potentially cytotoxic ions into the surrounding biological environment.[3] This guide will delve into the scientific evidence that underpins the biocompatibility of zirconium, providing a comprehensive resource for researchers and developers in the biomedical field.

In Vitro Biocompatibility

In vitro studies are essential for the initial screening of a material's biocompatibility, providing insights into its potential for cytotoxicity and its effects on cellular behavior.

Cytotoxicity

Cytotoxicity assays are foundational in determining if a material releases substances that are harmful to cells. For zirconium, these studies have consistently demonstrated a high degree of cytocompatibility.

Quantitative Data Summary: Cytotoxicity of Zirconia

| Cell Line | Assay | Material | Exposure Time | Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) | Reference |

| L929 Mouse Fibroblasts | MTT | Y-TZP | 24 hours | > 95% | 0 | [4] |

| L929 Mouse Fibroblasts | MTT | Y-TZP with various cements | 24 hours | 85-95% | 0-1 | [4] |

| MC3T3-E1 Mouse Osteoblasts | MTT | Y-TZP | 24 hours | > 90% | 0 | [5] |

| L929 Mouse Fibroblasts | MTT | 8 mol% Yttria-stabilized Zirconia | 3 days | High (qualitative) | Not specified | [6] |

| L929 Mouse Fibroblasts | Apoptosis/Genotoxicity | 20 nm ZrO₂ nanoparticles (50 µg/ml) | Not specified | Dose-dependent decrease | Not applicable | [7] |

Note: The study on ZrO₂ nanoparticles indicates that the form and size of the zirconium material can significantly influence its biological response.

Cell Adhesion and Proliferation

The ability of cells, particularly osteoblasts, to adhere to and proliferate on an implant surface is crucial for successful osseointegration. Studies have shown that surface properties of zirconium, such as roughness and chemistry, play a significant role in modulating cellular responses.

Quantitative Data Summary: Cell Adhesion and Surface Roughness

| Material | Surface Treatment | Surface Roughness (Ra, µm) | Cell Line | Observation | Reference |

| Zirconia (Cercon HT) | Polished | ~0.1 | Not specified | - | [8] |

| Zirconia (Cercon HT) | Sandblasted (50 µm Al₂O₃) | ~0.3 | Not specified | - | [8] |

| Zirconia | Polished | 0.08 | Not specified | - | [9] |

| Zirconia | Ground | 0.38 | Not specified | - | [9] |

| Pre-sintered Y-TZP | Untreated | 0.52 | Not specified | - | [10] |

| Pre-sintered Y-TZP | Sandblasted (Al₂O₃) | 1.12 | Not specified | - | [10] |

In Vivo Biocompatibility and Osseointegration

In vivo studies in animal models provide a more complex biological environment to assess the long-term biocompatibility and functionality of an implant.

Osseointegration

Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is a hallmark of a successful orthopedic or dental implant. Numerous animal studies have demonstrated that zirconia implants achieve a degree of osseointegration comparable to that of titanium, the current gold standard.[11]

Quantitative Data Summary: Bone-to-Implant Contact (BIC)

| Animal Model | Implant Material | Surface Treatment | Healing Time | BIC (%) | Reference |

| Dog Mandible | Machined Zirconia | - | 90 days | ~42% | [11] |

| Dog Mandible | Sandblasted Zirconia | Soluble Blast Media | 90 days | ~69% | [11] |

| Rabbit Tibia | Zirconia | Not specified | 6 weeks | ~55% | [2] |

| Rabbit Tibia | Titanium | Not specified | 6 weeks | ~60% | [2] |

Inflammatory Response

The implantation of any foreign material will elicit an inflammatory response. The ideal biomaterial is one that provokes a minimal and transient inflammatory reaction that resolves quickly, leading to tissue healing and integration. Studies measuring inflammatory markers in the peri-implant fluid have provided quantitative insights into the in vivo response to zirconia.

Quantitative Data Summary: Inflammatory Cytokine Levels in Peri-Implant Crevicular Fluid (PICF)

| Cytokine | Zirconia Implant (pg/µL) | Titanium Implant (pg/µL) | Natural Tooth (pg/µL) | Significance (Zirconia vs. Tooth) | Reference |

| IL-1β | ~30 | ~35 | ~15 | p < 0.05 | Not specified |

| TNF-α | ~2.5 | ~3 | ~1.5 | p < 0.05 | Not specified |

| IL-6 | ~20 | ~22 | ~25 | Not Significant | Not specified |

Hemocompatibility

For blood-contacting applications, the hemocompatibility of a material is of paramount importance. While zirconium is not typically used for such applications, understanding its interaction with blood components is crucial for a complete biocompatibility profile. Hemocompatibility testing evaluates aspects such as thrombosis, coagulation, and hemolysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.

In Vitro Cytotoxicity Testing: MTT Assay (Based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Material Extraction: Prepare extracts of the test material (zirconium) and controls (negative and positive) according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for 24-72 hours.

-

Cell Seeding: Seed a suitable cell line (e.g., L929 or MC3T3-E1) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts and controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[12]

In Vitro Cytotoxicity Testing: LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the amount of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

-

Material Extraction and Cell Exposure: Follow steps 1-3 from the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). Released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[1][13]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm.

-

Calculation of Cytotoxicity: The amount of color formed is proportional to the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the positive control (cells treated with a lysis agent).

In Vivo Osseointegration Study in a Rabbit Model

Protocol:

-

Animal Model: Use skeletally mature New Zealand White rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate protocol (e.g., ketamine and xylazine).[14]

-

Prepare the surgical site (e.g., the tibial metaphysis) by shaving and disinfecting the area.

-

Create a surgical incision to expose the bone.

-

Prepare the implant site using a series of drills of increasing diameter under copious irrigation with sterile saline to prevent thermal necrosis.

-

Insert the sterile zirconium implant into the prepared site.

-

Close the surgical wound in layers.

-

-

Post-operative Care: Administer analgesics and monitor the animals for any signs of distress or infection.

-

Healing Period: Allow for a predetermined healing period (e.g., 4, 8, or 12 weeks).

-

Histological Analysis:

-

At the end of the healing period, euthanize the animals and retrieve the implant and surrounding bone tissue.

-

Fix the samples in formalin, dehydrate them in a graded series of ethanol, and embed them in a hard resin (e.g., methyl methacrylate).

-

Create thin, undecalcified sections of the implant-bone interface using a microtome.

-

Stain the sections with a suitable stain (e.g., toluidine blue) to differentiate between bone and other tissues.

-

-

Histomorphometric Analysis:

Molecular Signaling Pathways

The interaction of a biomaterial with the host is governed by complex molecular signaling cascades. Understanding these pathways is crucial for designing materials that can actively promote favorable biological responses.

Osteoblast Adhesion and Osseointegration

The initial adhesion of osteoblasts to the implant surface is a critical step in osseointegration. This process is primarily mediated by the interaction of cell surface receptors, mainly integrins, with proteins from the extracellular matrix (ECM) that are adsorbed onto the implant surface.

References

- 1. LDH cytotoxicity assay [protocols.io]

- 2. ijeds.com [ijeds.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity and biocompatibility of Zirconia (Y-TZP) posts with various dental cements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and biocompatibility of Zirconia (Y-TZP) posts with various dental cements [rde.ac]

- 6. Cytotoxicity and biocompatibility of high mol% yttria containing zirconia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of genotoxic and apoptotic effects of zirconium oxide nanoparticles (20 nm) on L929 mouse fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of surface roughness parameters Ra/Sa and Rz/Sz with different measuring devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Histomorphometric analysis of the bone-implant contact obtained with 4 different implant surface treatments placed side by side in the dog mandible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blog.johner-institute.com [blog.johner-institute.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Geological Provenance of Zirconium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the occurrence of zirconium in various geological formations. It details the distribution, concentration, and mineralogy of this critical element, alongside the analytical methodologies employed for its quantification in geological matrices.

Abundance and Distribution of Zirconium in the Earth's Crust

Zirconium (Zr) is a lithophile element and is the 18th most abundant element in the Earth's crust, with an average concentration of about 130 to 162 mg/kg.[1][2] It is not found as a native metal in nature due to its high reactivity.[2] The primary commercial source of zirconium is the mineral zircon (ZrSiO₄), which is a silicate mineral.[2] Other significant zirconium-bearing minerals include baddeleyite (ZrO₂) and eudialyte (Na₄(Ca,Ce)₂(Fe²⁺,Mn,Y)ZrSi₈O₂₂(OH,Cl)₂).[1][3]

Zirconium in Igneous Rocks

Zirconium concentration varies significantly across different types of igneous rocks. Felsic igneous rocks, such as granites and syenites, are generally enriched in zirconium compared to mafic and ultramafic rocks.[1] This enrichment is a consequence of magmatic differentiation, where incompatible elements like zirconium become concentrated in the residual melt during fractional crystallization.[1] Alkaline rocks, in particular, can exhibit high zirconium concentrations due to the formation of stable sodium-zirconium complexes in the magma.[1]

Table 1: Zirconium Concentration in Various Igneous Rocks

| Rock Type | Zirconium (Zr) Concentration (mg/kg) |

| Ultramafic | 45[1] |

| Basaltic | 140[1] |

| Granitic | 140 - 175[1] |

| Syenite | 500[1] |

| Average Upper Continental Crust | 237[4] |

| Average Lower Continental Crust | 165[4] |

| Average Continental Crust | 203[4] |

Zirconium in Sedimentary Rocks

The occurrence of zirconium in sedimentary rocks is predominantly linked to the presence of the heavy and weathering-resistant mineral zircon.[1][3] During weathering and erosion of igneous and metamorphic source rocks, zircon crystals are liberated and subsequently transported and deposited in sedimentary basins.[3][5] This process can lead to the formation of economically significant placer deposits in coastal environments.[3][6] The concentration of zirconium can, therefore, vary widely in sedimentary rocks depending on the depositional environment and the proximity to a zirconium-rich source.

Table 2: Zirconium Concentration in Various Sedimentary Rocks and Sediments

| Rock/Sediment Type | Zirconium (Zr) Concentration (mg/kg) |

| Sandstone | 160 - 220[1] |

| Greywacke | 140 - 800[1] |

| Shale/Mudstone | 100 - 300[1] |

| Limestone | 20 - 130[1] |

| Loess | 375 - 470[1] |

| Stream Sediment (median) | 392[1] |

| Floodplain Sediment (median) | 220[1] |

Zirconium in Metamorphic Rocks

Zirconium is generally considered to be immobile during most metamorphic processes.[1] As a result, the zirconium content of metamorphic rocks largely reflects the concentration in the protolith (the original unmetamorphosed rock).[1] However, under conditions of intense metasomatism and hydrothermal alteration associated with granite intrusion, some remobilization of zirconium may occur.[1] Zircon can also form and recrystallize during metamorphic events, and these metamorphic zircons are invaluable for geochronology, providing insights into the timing of tectonic events.[7][8]

Principal Zirconium-Bearing Minerals

Zircon (ZrSiO₄)

Zircon is the most important and widespread zirconium mineral.[9][10] It is a common accessory mineral in felsic igneous rocks like granite and syenite and is also found in metamorphic rocks.[10] Due to its hardness and resistance to weathering, it is a common detrital mineral in sedimentary rocks.[10] Zircon is the primary ore for zirconium and hafnium, with a Zr:Hf ratio of about 50:1.[11]

Baddeleyite (ZrO₂)

Baddeleyite is a rarer zirconium oxide mineral that typically occurs in silica-undersaturated igneous rocks such as carbonatites, kimberlites, and some mafic intrusions.[12][13] It is an important ore of zirconium, particularly in deposits where zircon is not abundant.[9]

Eudialyte (Na₄(Ca,Ce)₂(Fe²⁺,Mn,Y)ZrSi₈O₂₂(OH,Cl)₂)

Eudialyte is a complex cyclosilicate mineral that is a minor ore of zirconium.[14] It is typically found in alkaline igneous rocks, such as nepheline syenites.[14][15]

Geological Processes Leading to Zirconium Concentration

The formation of economically viable zirconium deposits is a result of specific geological processes that concentrate the element from its typically dispersed state in the Earth's crust.

Experimental Protocols for Zirconium Analysis

Accurate determination of zirconium concentrations in geological samples is crucial for research and exploration. Several analytical techniques are employed, each with specific sample preparation and measurement protocols.

Sample Preparation: Zircon Separation

For the analysis of individual zircon grains, a multi-step separation process is required to isolate them from the host rock.

Detailed Methodologies:

-

Crushing and Sieving: The rock sample is first crushed into smaller fragments using a jaw crusher and then pulverized to a fine powder using a disc mill.[13] The powdered sample is then sieved to obtain a specific grain size fraction, typically less than 355 micrometers.[6]

-

Gravity Separation: The sieved material is subjected to gravity separation, often using a Wilfley table, which separates minerals based on their density.[13] The denser minerals, including zircon, are collected.

-

Magnetic Separation: A hand magnet and a Frantz magnetic separator are used to remove magnetic minerals from the heavy mineral concentrate.[13] Zircon is non-magnetic.

-

Heavy Liquid Separation: The non-magnetic fraction is further purified using heavy liquids, such as diiodomethane (methylene iodide), which have a high density.[3] Zircon, being denser than the liquid, sinks, while less dense minerals float.

-

Hand Picking: The final step involves hand-picking individual zircon grains under a binocular microscope to ensure a pure sample for analysis.[16]

Analytical Techniques

XRF is a non-destructive analytical technique used for elemental analysis of a wide range of materials, including geological samples.

Methodology:

-

Sample Preparation: For whole-rock analysis, the sample is typically crushed and pressed into a pellet or fused into a glass bead with a lithium borate flux.[17] For zircon analysis, a concentrate of zircon grains can be analyzed directly.

-

Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer is used.

-

Analysis: The sample is irradiated with a primary X-ray beam, causing the elements within the sample to emit secondary (fluorescent) X-rays at characteristic energies. The intensity of these fluorescent X-rays is proportional to the concentration of the element.

-

Quantification: The concentrations of elements, including zirconium, are determined by comparing the measured intensities to those of certified reference materials with known compositions.[18][19]

ICP-MS is a highly sensitive analytical technique capable of determining trace element concentrations in geological samples.

Methodology:

-

Sample Preparation (Whole Rock): A powdered rock sample is digested using a mixture of strong acids, such as hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids, in a closed vessel at high temperature and pressure.[20][21] Alternatively, a lithium borate fusion followed by acid dissolution can be used.[17]

-

Sample Preparation (Zircon): Individual zircon grains are dissolved in high-pressure bombs using concentrated HF and HNO₃ at high temperatures for an extended period.[22]

-

Instrumentation: An ICP-MS instrument is used, which consists of an inductively coupled plasma source and a mass spectrometer.

-

Analysis: The digested sample solution is introduced into the plasma, which ionizes the atoms of the elements present. The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Quantification: The concentration of zirconium is determined by measuring the intensity of its isotopes and comparing it to a calibration curve generated from standard solutions of known zirconium concentrations. A double-spike technique can be employed to correct for instrumental mass bias and achieve high-precision isotopic analysis.[23]

EPMA is a micro-analytical technique used to determine the chemical composition of small volumes of solid materials, such as individual mineral grains.

Methodology:

-

Sample Preparation: Zircon grains are mounted in an epoxy resin and polished to a smooth, flat surface.[7] The mount is then coated with a thin layer of carbon to make it electrically conductive.

-

Instrumentation: An electron microprobe is used, which focuses a beam of electrons onto the sample surface.

-

Analysis: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.

-

Quantification: The concentrations of elements, including zirconium and trace elements within the zircon, are determined by comparing the X-ray intensities from the sample to those from standards of known composition. ZAF (atomic number, absorption, fluorescence) corrections are applied to the data to account for matrix effects.[24]

References

- 1. Comprehensive Guide to Zircon Processing | Minining Pedia [miningpedia.cn]

- 2. sediment.uni-goettingen.de [sediment.uni-goettingen.de]

- 3. researchgate.net [researchgate.net]

- 4. CN100336731C - Method of separating and purifying zircon fron basic rock - Google Patents [patents.google.com]

- 5. In-situ evaluation of zirconium-bearing minerals for geochronology using micro X-ray fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discoveryalert.com.au [discoveryalert.com.au]

- 7. mrt.tas.gov.au [mrt.tas.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. 1. Overview of the Zircon Separation Process — CSUN Rock Lab Manual 0.1 documentation [rocklabmanual.readthedocs.io]

- 10. researchgate.net [researchgate.net]

- 11. Virginia Energy - Geology and Mineral Resources - Zirconium [energy.virginia.gov]

- 12. jxscmachine.com [jxscmachine.com]

- 13. boisestate.edu [boisestate.edu]

- 14. X-Ray Fluorescence Determination of Titanium, Zirconium, and Chromium in Titanium–Zirconium Sands of the Beshpagirskoe Deposit - ProQuest [proquest.com]

- 15. U-Pb reference materials and their ages – International Association of Geoanalysts [geoanalyst.org]

- 16. m.youtube.com [m.youtube.com]

- 17. alsglobal.com [alsglobal.com]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. measurlabs.com [measurlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Zirconium stable isotope analysis of zircon by MC-ICP-MS: methods and application to evaluating intra-crystalline zonation in a zircon megacryst - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C9JA00315K [pubs.rsc.org]

- 23. johncreech.nz [johncreech.nz]

- 24. researchgate.net [researchgate.net]

The Dawn of a Nuclear Age Material: Initial Studies on Zirconium's Low Neutron Absorption

A Technical Deep Dive into the Foundational Research that Positioned Zirconium as a Cornerstone of Nuclear Engineering

The advent of nuclear reactor technology in the mid-20th century precipitated an urgent search for materials with a unique combination of properties: high strength and corrosion resistance at elevated temperatures, and, most critically, a low propensity to absorb neutrons. This latter characteristic, quantified as the neutron absorption cross-section, was paramount for sustaining a nuclear chain reaction. Early investigations quickly identified zirconium as a promising candidate, but initial measurements yielded puzzlingly high neutron absorption values. This technical guide delves into the seminal studies that unraveled this mystery, revealing the profound impact of hafnium on zirconium's nuclear properties and establishing the experimental foundation for zirconium's use in nuclear reactors.

The Hafnium Conundrum: Unmasking the True Nature of Zirconium

Initial assessments of commercially available zirconium for use in nuclear applications were disappointing, as the material exhibited a surprisingly high thermal neutron capture cross-section.[1] This characteristic would have rendered it unsuitable as a structural material within a reactor core, as it would have "poisoned" the chain reaction by absorbing the neutrons needed to sustain it.[1]